molecular formula C11H11FO3 B15169263 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate CAS No. 918309-61-2

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B15169263
CAS No.: 918309-61-2
M. Wt: 210.20 g/mol
InChI Key: LHUXXQIPGFOVBK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate is an organic compound with the molecular formula C11H11FO3 It is characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(3-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:

3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate\text{3-(3-Fluorophenyl)prop-2-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} 3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate→3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methyl carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)prop-2-en-1-ol: A precursor in the synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate.

    3-(3-Fluorophenyl)prop-2-en-1-yl acetate: Similar structure but with an acetate group instead of a methyl carbonate group.

    3-(3-Fluorophenyl)prop-2-en-1-yl benzoate: Contains a benzoate group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenyl group enhances its stability and binding properties, making it valuable in various research and industrial contexts.

Properties

CAS No.

918309-61-2

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(3-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)15-7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3

InChI Key

LHUXXQIPGFOVBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC(=CC=C1)F

Origin of Product

United States

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